molecular formula C8H9N3O B1455500 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314934-34-3

8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1455500
CAS No.: 1314934-34-3
M. Wt: 163.18 g/mol
InChI Key: QPFWBUBUXAJWEB-UHFFFAOYSA-N
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Description

8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Biological Activity

8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound with potential biological activities. Its molecular formula is C8H9N3OC_8H_9N_3O and it has garnered attention in medicinal chemistry for its structural properties and biological effects, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Weight : 163.18 g/mol
  • CAS Number : 1314934-34-3
  • Synonyms : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that related pyrazine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For example, a study highlighted the efficacy of certain pyrazines against P388 leukemia in mice, demonstrating their potential as anticancer agents through mechanisms involving tubulin binding and cell cycle disruption .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of various enzymes. Specifically, it has been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit competitive inhibition against tyrosinase, contributing to its potential utility in cosmetic applications .

Case Studies

  • In Vivo Studies on Anticancer Activity
    • A study assessed the effects of various pyrazine derivatives on L1210 cells and P388 leukemia models. The results indicated that certain structural modifications enhanced the anticancer activity significantly compared to standard treatments .
  • Tyrosinase Inhibition Studies
    • Research focused on the inhibition of mushroom tyrosinase showed that analogs of this compound could inhibit melanin production effectively. The analogs were tested in B16F10 murine melanoma cells, where they demonstrated a significant reduction in melanin synthesis without cytotoxic effects at lower concentrations .

The biological activity of this compound is believed to involve:

  • Binding Interactions : It may compete with substrates for binding sites on target enzymes such as tyrosinase.
  • Cell Cycle Modulation : Similar compounds have shown the ability to disrupt normal cell cycle progression in cancer cells by interfering with microtubule dynamics.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Tyrosinase InhibitionCompetitive inhibition
CytotoxicityLow cytotoxicity at effective doses

Properties

IUPAC Name

8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWBUBUXAJWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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